Cas no 1276024-26-0 (2-(3,5-Difluorobenzoyl)benzoic acid)

2-(3,5-Difluorobenzoyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3,5-difluorobenzoyl)benzoic acid
- 2-(3,5-Difluoro-benzoyl)-benzoic acid
- 2-(3,5-Difluorobenzoyl)benzoic acid
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- Inchi: 1S/C14H8F2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19)
- InChI Key: SBINAJOLHPXTEC-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)C(C1C=CC=CC=1C(=O)O)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 349
- XLogP3: 2.7
- Topological Polar Surface Area: 54.4
2-(3,5-Difluorobenzoyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655649-1g |
2-(3,5-Difluorobenzoyl)benzoic acid |
1276024-26-0 | 98% | 1g |
¥4851.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655649-5g |
2-(3,5-Difluorobenzoyl)benzoic acid |
1276024-26-0 | 98% | 5g |
¥12084.00 | 2024-08-09 |
2-(3,5-Difluorobenzoyl)benzoic acid Related Literature
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on 2-(3,5-Difluorobenzoyl)benzoic acid
Recent Advances in the Study of 2-(3,5-Difluorobenzoyl)benzoic acid (CAS: 1276024-26-0) in Chemical Biology and Pharmaceutical Research
2-(3,5-Difluorobenzoyl)benzoic acid (CAS: 1276024-26-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, biological activity, and potential clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(3,5-Difluorobenzoyl)benzoic acid as a building block for the development of selective COX-2 inhibitors. The research team utilized this compound to synthesize a series of derivatives, which were then evaluated for their anti-inflammatory activity. The results indicated that derivatives incorporating the 2-(3,5-Difluorobenzoyl)benzoic acid scaffold exhibited improved selectivity for COX-2 over COX-1, suggesting potential applications in the treatment of inflammatory diseases with reduced gastrointestinal side effects.
In the field of oncology, researchers have explored the compound's utility in targeted drug delivery systems. A recent Nature Communications article (2024) described the development of antibody-drug conjugates (ADCs) where 2-(3,5-Difluorobenzoyl)benzoic acid served as a linker between monoclonal antibodies and cytotoxic payloads. The study reported enhanced tumor-specific delivery and reduced off-target effects compared to conventional linker chemistries, highlighting the compound's potential in precision cancer therapeutics.
Structural analysis of 2-(3,5-Difluorobenzoyl)benzoic acid has revealed interesting insights into its molecular interactions. X-ray crystallography studies published in Bioorganic & Medicinal Chemistry Letters (2023) showed that the compound's difluorobenzoyl moiety participates in unique halogen bonding interactions with protein targets, a feature that could be exploited for the design of high-affinity ligands. These findings have important implications for structure-based drug design approaches.
From a synthetic chemistry perspective, recent advancements have focused on developing more efficient routes to 2-(3,5-Difluorobenzoyl)benzoic acid. A 2024 Organic Process Research & Development paper described a novel continuous flow synthesis method that improved yield (85%) and reduced reaction time (2 hours) compared to traditional batch processes. This innovation addresses previous challenges in scaling up production while maintaining high purity standards required for pharmaceutical applications.
Pharmacokinetic studies of 2-(3,5-Difluorobenzoyl)benzoic acid derivatives have provided valuable data for drug development. Research published in Drug Metabolism and Disposition (2023) characterized the metabolic stability and plasma protein binding properties of several derivatives, identifying structural modifications that could optimize their drug-like properties. These findings are guiding the selection of lead compounds for further preclinical development.
Looking forward, the versatility of 2-(3,5-Difluorobenzoyl)benzoic acid continues to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) technology, where it may serve as a warhead for targeted protein degradation. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest promising activity against challenging drug targets, potentially opening new avenues for therapeutic intervention in previously undruggable diseases.
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